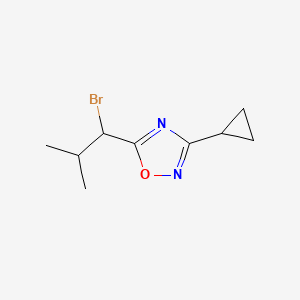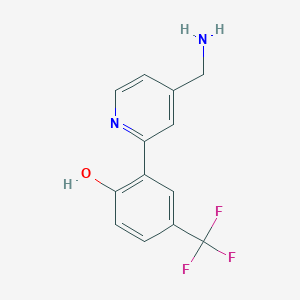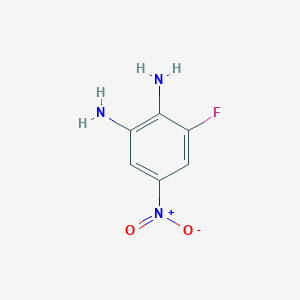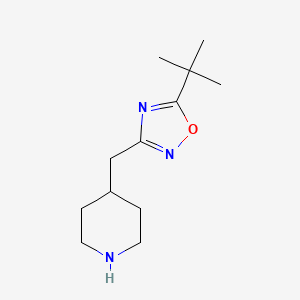
5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid: is a chemical compound with the molecular formula C7H10BrN3O2 and a molecular weight of 246.08 g/mol . This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with 5-bromo-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions: 5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced using specific reagents.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products Formed:
Substitution Reactions: Substituted triazoles with different functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced triazole derivatives.
Coupling Reactions: Esters or amides of this compound.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
作用機序
The mechanism of action of 5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The triazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The bromine atom and the carboxylic acid group also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
- 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
- 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness: 5-Bromo-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties . These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H10BrN3O2 |
|---|---|
分子量 |
260.09 g/mol |
IUPAC名 |
5-bromo-1-cyclopentyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10BrN3O2/c9-7-6(8(13)14)10-11-12(7)5-3-1-2-4-5/h5H,1-4H2,(H,13,14) |
InChIキー |
WMVVTZVNKLJADH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C(=C(N=N2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




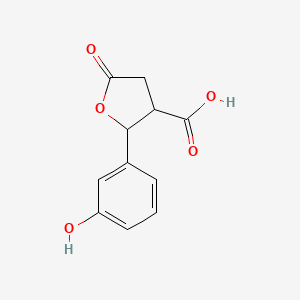
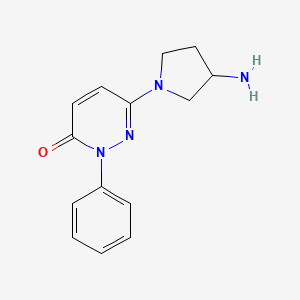

![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)


